![molecular formula C29H37NO2 B041474 Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)- CAS No. 156755-37-2](/img/structure/B41474.png)

Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-

Vue d'ensemble

Description

"Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-" is a complex organic compound that has been studied for various chemical and physical properties. This compound is part of a broader class of organic molecules that exhibit interesting characteristics due to their unique molecular structures.

Synthesis Analysis

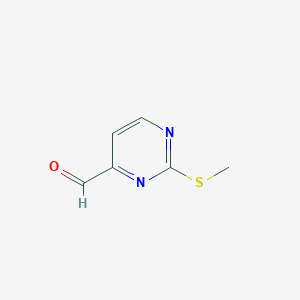

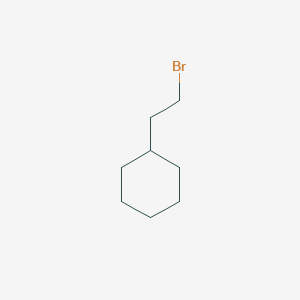

The synthesis of complex organic molecules like "Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-" often involves multiple steps, including the formation of key intermediate compounds. For instance, a general approach to synthesizing related compounds involves starting from simpler benzene derivatives, followed by sequential reactions that introduce the desired functional groups (Akbaba et al., 2010).

Applications De Recherche Scientifique

Synthesis and Application in Polyimides

Researchers Wright et al. (2005) synthesized hydroxymethyl-functionalized polyimides using monomers derived from benzenemethanol, specifically 3,X-bis(4-aminophenoxy)benzenemethanol. These polyimides showed potential for modification with organic dyes, suggesting applications in material science, particularly in high-temperature polymers with integrated dye properties (Wright et al., 2005).

Cationic Polymerization

Dittmer, Pask, and Nuyken (1992) explored the interaction of 1,4-Bis(1-methoxy-1-methylethyl)benzene with BCl3 in CH2Cl2, a study relevant to the field of cationic polymerizations. This research contributes to understanding the mechanisms and potential applications of benzenemethanol derivatives in polymer synthesis (Dittmer, Pask, & Nuyken, 1992).

Intervalence Charge-Transfer in Mixed-Valence Species

Barlow et al. (2005) investigated intervalence charge-transfer in mixed-valence monocations of bis(triarylamines) linked with various bridges, including those derived from benzenemethanol. This study is important for understanding electron transfer processes in organic materials, which could have implications for organic electronics (Barlow et al., 2005).

Photophysical Behavior in Thia-Aza Macrocycles

Singh and Kumar (2007) synthesized thia-aza macrocycles using derivatives of bis(bromomethyl)benzene, including studies on their photophysical behavior. This research indicates potential applications in the development of new fluorescent materials and sensors (Singh & Kumar, 2007).

Application in Mannich Base Synthesis

Jurd (1984) described the synthesis of Mannich bases from benzylphenols, specifically using 2,4-bis(1,1-dimethylethyl)-6-[(4-methoxyphenyl)methyl]phenol. These findings are significant for the development of bioactive compounds and the study of their properties (Jurd, 1984).

Application in Catalysis

Imamoto et al. (2012) developed rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This research contributes to the field of asymmetric catalysis, a crucial area in synthetic chemistry (Imamoto et al., 2012).

Safety And Hazards

Propriétés

IUPAC Name |

[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-phenylmethoxyphenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37NO2/c1-22(2)30(23(3)4)18-17-27(26-13-9-6-10-14-26)28-19-25(20-31)15-16-29(28)32-21-24-11-7-5-8-12-24/h5-16,19,22-23,27,31H,17-18,20-21H2,1-4H3/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKBRMPULOEHLO-HHHXNRCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OCC3=CC=CC=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)OCC3=CC=CC=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)- | |

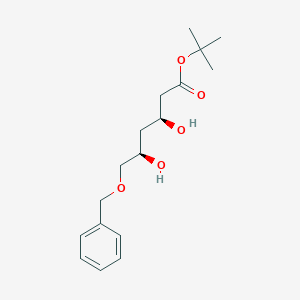

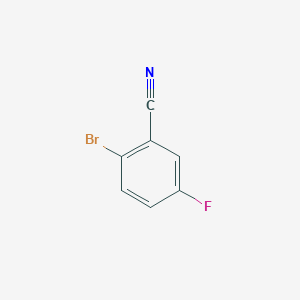

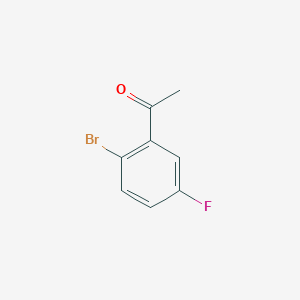

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,4R,5R,6aS)-5-(benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde](/img/structure/B41419.png)